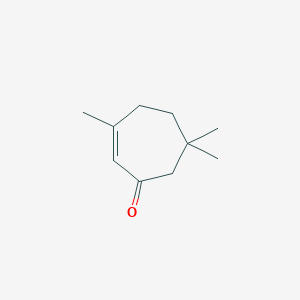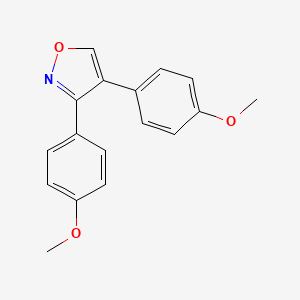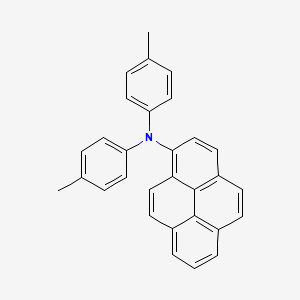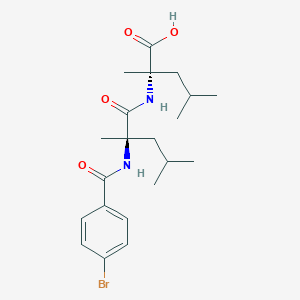![molecular formula C9H22OSSi B14265151 Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl- CAS No. 155394-00-6](/img/structure/B14265151.png)
Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [2-[®-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl- is a specialized organosilicon compound. Silanes are a group of silicon-based compounds that have a wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is notable for its unique structure, which includes a sulfinyl group and a trimethylsilyl group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2-[®-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl- typically involves the reaction of a sulfinyl-containing precursor with a trimethylsilyl reagent. One common method is the hydrosilylation of an alkene with a sulfinyl group using a platinum catalyst. The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Silane, [2-[®-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, [2-[®-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl- has several applications in scientific research:
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, [2-[®-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl- involves its ability to act as a radical donor or hydride donor, depending on the reaction conditions. The sulfinyl group can participate in redox reactions, while the trimethylsilyl group can stabilize reactive intermediates. These properties make it a valuable reagent in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A commonly used reagent for introducing trimethylsilyl groups.
Dimethylsulfoxide (DMSO): A sulfinyl-containing compound used as a solvent and reagent in organic synthesis.
Triethylsilane: Another silane compound used as a reducing agent.
Uniqueness
Silane, [2-[®-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl- is unique due to its combination of a sulfinyl group and a trimethylsilyl group, which provides a distinct set of reactivity and stability characteristics. This dual functionality allows it to participate in a wider range of chemical reactions compared to other similar compounds.
Properties
CAS No. |
155394-00-6 |
|---|---|
Molecular Formula |
C9H22OSSi |
Molecular Weight |
206.42 g/mol |
IUPAC Name |
2-[(R)-tert-butylsulfinyl]ethyl-trimethylsilane |
InChI |
InChI=1S/C9H22OSSi/c1-9(2,3)11(10)7-8-12(4,5)6/h7-8H2,1-6H3/t11-/m1/s1 |
InChI Key |
HCQFAJJTUQWSKH-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)[S@](=O)CC[Si](C)(C)C |
Canonical SMILES |
CC(C)(C)S(=O)CC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide](/img/structure/B14265068.png)

![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)
![{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid](/img/structure/B14265084.png)

![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)

![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
![(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14265128.png)

![1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene](/img/structure/B14265140.png)
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)

